molecular formula C9H12N2O2 B15123201 Benzenepropanoic acid, 3,4-diamino- CAS No. 54405-45-7

Benzenepropanoic acid, 3,4-diamino-

Cat. No.: B15123201
CAS No.: 54405-45-7
M. Wt: 180.20 g/mol
InChI Key: BKJRYXYXDRWDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanoic acid, 3,4-diamino- (IUPAC name: 3,4-diaminobenzenepropanoic acid) is a derivative of benzenepropanoic acid featuring amino (-NH₂) substituents at the 3- and 4-positions of the benzene ring. Amino-substituted aromatic acids are critical in medicinal chemistry due to their ability to engage in hydrogen bonding and participate in biochemical interactions, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-(3,4-diaminophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4,10-11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJRYXYXDRWDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301258
Record name 3,4-Diaminobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54405-45-7
Record name 3,4-Diaminobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54405-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diaminobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3,4-diamino- can be achieved through several methods. One common approach involves the nitration of benzenepropanoic acid followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 3,4-diamino- often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3,4-diamino- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium catalyst.

    Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 3,4-dinitrophenylpropanoic acid.

    Reduction: Regeneration of Benzenepropanoic acid, 3,4-diamino-.

    Substitution: Formation of N-acyl or N-alkyl derivatives of Benzenepropanoic acid, 3,4-diamino-.

Scientific Research Applications

Benzenepropanoic acid, 3,4-diamino- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3,4-diamino- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

3,4-Dihydroxybenzenepropanoic Acid (C₉H₁₀O₄)
  • Structure : Hydroxyl (-OH) groups at positions 3 and 4.
  • Properties: Polar, acidic (pKa ~2-3 for carboxylic acid, ~9-10 for phenolic -OH), and prone to oxidation.
  • Applications : Used as a precursor in antioxidant research and natural product synthesis (e.g., caffeic acid derivatives) .
3,4-Dimethoxybenzenepropanoic Acid (C₁₁H₁₄O₄)
  • Structure : Methoxy (-OCH₃) groups at positions 3 and 4.
  • Properties : Reduced polarity compared to hydroxyl analogs; molecular weight = 210.23 g/mol.
  • Applications : Intermediate in organic synthesis; methoxy groups enhance lipophilicity, improving membrane permeability in drug design .
(R)-3-Amino-3-(3,4-Dichlorophenyl)Propanoic Acid (C₉H₉Cl₂NO₂)
  • Structure: Single amino group at β-position, with 3,4-dichloro substituents on the benzene ring.
  • Properties : Chirality (R-configuration) influences bioactivity; molecular weight = 258.08 g/mol.
  • Applications : Investigated for neurological targets due to structural similarity to GABA analogs .
Benzenepropanoic Acid, 3,5-Bis(tert-butyl)-4-Hydroxy- (C₁₇H₂₆O₃)
  • Structure : Bulky tert-butyl groups at 3,5-positions and hydroxyl at 4-position.
  • Properties : High steric hindrance; molecular weight = 278.38 g/mol.
  • Applications: Antioxidant additive in polymers and stabilizers due to hindered phenol moiety .

Physicochemical and Bioactivity Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Bioactivity/Applications
3,4-Diaminobenzenepropanoic acid* 3-NH₂, 4-NH₂ C₉H₁₂N₂O₂ ~180.21 (estimated) High polarity, basic amino groups Potential kinase inhibitors, chelators
3,4-Dihydroxy derivative 3-OH, 4-OH C₉H₁₀O₄ 182.17 Antioxidant, UV-sensitive Natural product synthesis
3,4-Dimethoxy derivative 3-OCH₃, 4-OCH₃ C₁₁H₁₄O₄ 210.23 Lipophilic, stable Drug intermediates
3,4-Dichloro-amino derivative 3-Cl, 4-Cl, β-NH₂(R) C₉H₉Cl₂NO₂ 258.08 Chiral, bioactive Neurological research

Impact of Substituents on Bioactivity

  • Amino Groups: The 3,4-diamino substitution likely enhances solubility in aqueous media and enables hydrogen bonding with biological targets, such as enzymes or DNA. This contrasts with methoxy or tert-butyl groups, which prioritize lipophilicity .
  • Chirality: Analogous to compound 1 and 2 in , enantiomeric forms of 3,4-diamino derivatives could exhibit divergent biological activities, emphasizing the need for stereochemical control in synthesis .

Metabolic and Industrial Relevance

  • Industrial Applications: Derivatives like 3,5-bis(tert-butyl)-4-hydroxybenzenepropanoic acid are used as stabilizers in plastics, whereas amino-substituted variants may find use in pharmaceuticals or agrochemicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.